Propyl dihydroferulate
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Overview
Description
Propyl dihydroferulate is a carboxylic ester that is the propyl ester of dihydroferulic acid. It is a carboxylic ester, an aromatic ester and a member of phenols. It derives from a 3-phenylpropionic acid.
Scientific Research Applications
Antifungal Activity
Propyl dihydroferulate exhibits strong antifungal properties, particularly against yeasts and molds such as Saccharomyces cerevisiae, Aspergillus fumigatus, and A. flavus. In a comparative study of dihydroferulic acid esters, the propyl ester variant showed over 98% growth inhibition of S. cerevisiae at a concentration of 5 mM, highlighting its potent antifungal activity. This suggests its potential application in developing antifungal agents or preservatives in various industries, including food preservation and pharmaceuticals (J. Beck, Jong H. Kim, B. Campbell, S. Chou, 2007).
Chemical Synthesis and Catalysis
The catalytic properties of this compound have been explored in the synthesis of organic compounds, notably in the reactive distillation process for synthesizing esters such as n-propyl propionate. This compound plays a crucial role in the synthesis process, demonstrating the potential of this compound derivatives in catalyzing chemical reactions, which could be beneficial for industrial applications in chemical manufacturing (T. Keller, Jan Muendges, A. Jantharasuk, C. A. González-Rugerio, H. Moritz, P. Kreis, A. Górak, 2011).
Potential in Hydrogen Production and Environmental Applications
Innovative applications of this compound derivatives in photocatalytic processes for hydrogen production have been reported. For instance, the photocatalytic splitting of alcohols into hydrogen and corresponding carbonyl compounds using modified catalysts suggests the role of this compound derivatives in enhancing the efficiency of hydrogen production. This opens new avenues for research in renewable energy and environmental sustainability (Zhigang Chai, T. Zeng, Qi Li, Liang‐Qiu Lu, W. Xiao, Dongsheng Xu, 2016).
Properties
Molecular Formula |
C13H18O4 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
propyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-8-17-13(15)7-5-10-4-6-11(14)12(9-10)16-2/h4,6,9,14H,3,5,7-8H2,1-2H3 |
InChI Key |
SPWKTSDNFHMAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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